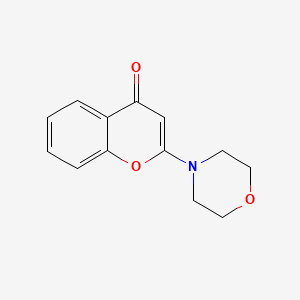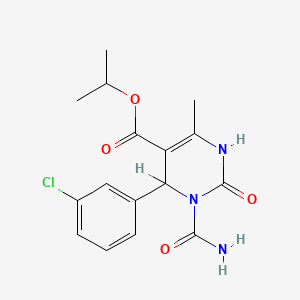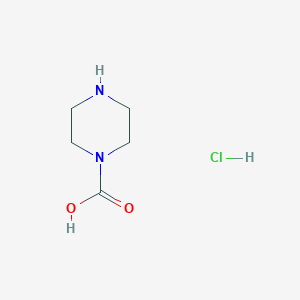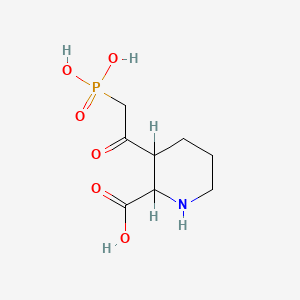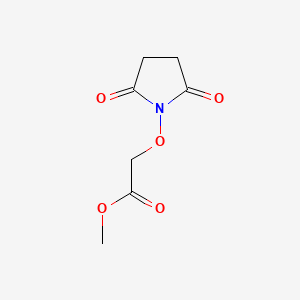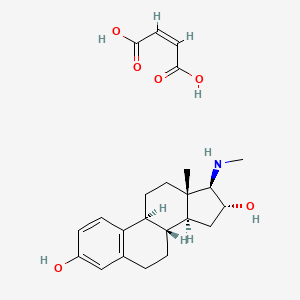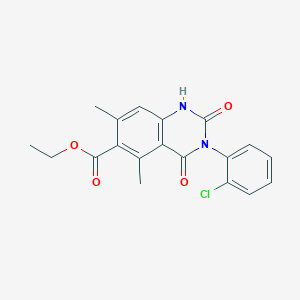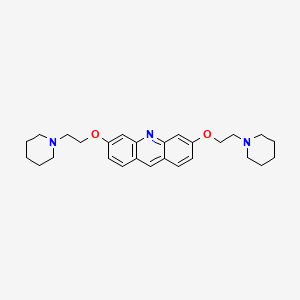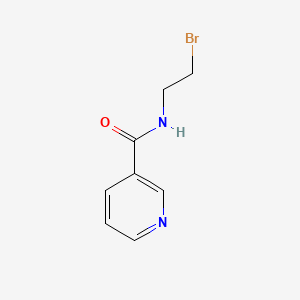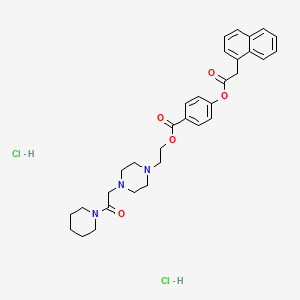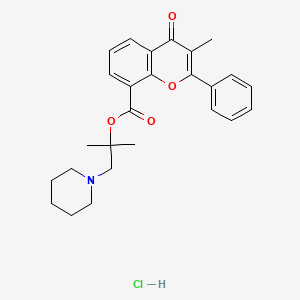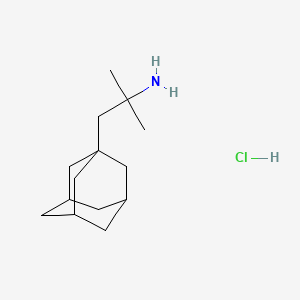
Somantadine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of soman, a compound related to somantadine hydrochloride, involves stereospecific interactions and the isolation of its stereoisomers with high optical purity, accomplished through optical resolution and specific inhibitions and hydrolysis reactions in biological environments (Benschop et al., 1984). This showcases the complex synthetic pathways required for compounds with specific stereochemical configurations, which could be analogous to the synthesis of somantadine hydrochloride.
Molecular Structure Analysis
Molecular structure plays a crucial role in the physical and chemical properties of compounds. The analysis of organophosphorus compounds, such as soman, emphasizes the importance of understanding molecular interactions, especially hydrogen bonding with surfaces, which significantly impacts the adsorption and reactivity of these compounds (Davis et al., 2014). This analysis could parallel the importance of molecular structure analysis in comprehending the reactivity and interactions of somantadine hydrochloride.
Chemical Reactions and Properties
The hydrolysis of soman, facilitated by catalysts such as hypochlorite ions, demonstrates how chemical reactions can significantly alter the stability and toxicity of compounds (Xu et al., 2021). Understanding the chemical reactions and properties of somantadine hydrochloride would similarly involve examining how it interacts with various agents and conditions, impacting its stability and functionality.
Physical Properties Analysis
The study of the physical properties of organophosphorus compounds, including their adsorption behavior and interaction with surfaces, provides insights into their environmental fate and potential decontamination strategies. For instance, the strong hydrogen bonding between soman and silica surfaces influences the desorption energies and environmental persistence of these compounds (Davis et al., 2014). Analyzing the physical properties of somantadine hydrochloride would similarly focus on its behavior under different environmental conditions and potential applications.
Chemical Properties Analysis
The catalytic hydrolysis of soman demonstrates the potential for specific chemical modifications and catalysts to enhance the reactivity and reduce the toxicity of hazardous compounds (Xu et al., 2021). Understanding the chemical properties of somantadine hydrochloride would involve exploring its reactivity, potential catalytic interactions, and the influence of various functional groups on its chemical behavior.
Scientific Research Applications
-
Analytical and Bioanalytical Chemistry
- Summary : Amantadine (AMD) has been used in a sensitive and quantitative flow assay for simultaneous detection of AMD and chloramphenicol (CAP) in chicken samples based on different CdSe/ZnS quantum dots (QDs) .
- Methods : The QDs could be excited by the same excitations that lowered the requirements for the matching instruments. The strategy permitted sensitive detection of AMD and CAP in a linear range of 0.23 to 1.02 ng/g and 0.02 to 0.66 ng/g .
- Results : The limits of detection were 0.18 ng/g and 0.016 ng/g, respectively. Moreover, the whole detection process could be completed within 20 min with no additional sophisticated instruments and complicated operations .
-
- Summary : Amantadine is a medication used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus .
- Methods : It acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenzavirus A M2 proton channel, which prevents endosomal escape .
- Results : Amantadine was first used for the treatment of influenza A. After its antiviral properties were initially reported in 1963, amantadine received approval for prophylaxis against the influenza virus A in 1976 .
-
- Summary : A simple sample preprocessing method was developed for the quantitative determination of amantadine (AMT) in human plasma by liquid chromatography-tandem mass spectrometry cubed (LC-MS3) .
- Methods : The plasma samples were pretreated using acetonitrile as the extracting solution to precipitate protein. Next, amantadine and amantadine-d15 (AMT-d15) were separated on an Agilent Poroshell 120 SB-C18 column .
- Results : The LC-MS3 assay was linear (r > 0.995) with a concentration range of 50–1500 ng/mL. The lower limit of quantification (LLOQ) was 50 ng/mL, and the intra-day and inter-day accuracies and precisions were less than 8.0% at all concentrations .
-
- Summary : A novel and simple Zero order derivative spectroscopic method was developed and validated for the estimation of Amantadine hydrochloride in bulk and Pharmaceutical dosage forms .
- Methods : The Linearity was found to be in the concentration range of 2-10μg/ml and the correlation coefficient was found to be 0.9991 .
- Results : The % recovery values were found to be within 100.27-101.25 % showed that the method was accurate. The LOD and LOQ were found to be 0.02002 and 0.06006μg/ml respectively .
-
Treatment of Multiple Sclerosis Fatigue
- Summary : Amantadine hydrochloride has been used for decades as the basis for antiviral and other medications, including treatments for the fatigue associated with multiple sclerosis .
- Methods : The specific method of application is not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
Future Directions
Amantadine, in its immediate-release or extended-release formulations, can be employed without the risk of developing dyskinesia and with minimal risk of developing impulse control disorder. There is ongoing debate in the movement disorder community about the initial treatment of Parkinson’s disease with levodopa vs dopamine agonists or monoamine oxidase inhibitors .
properties
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYQQGVXUPSJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218827 | |
| Record name | Somantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Somantadine hydrochloride | |
CAS RN |
68693-30-1 | |
| Record name | Somantadine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Somantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOMANTADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



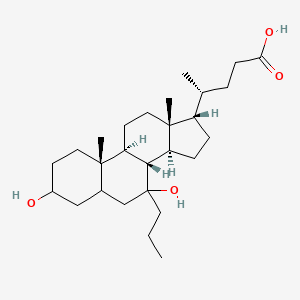
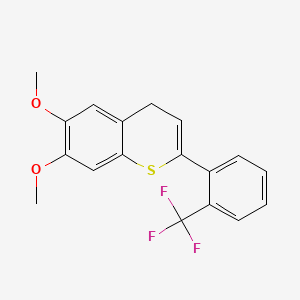
![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
